(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
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Overview
Description
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dichlorothiophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and dichlorothiophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-methylphenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
Uniqueness
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of bromophenyl and dichlorothiophenyl groups provides a distinct chemical profile that can be leveraged in various applications.
Properties
CAS No. |
2680529-39-7 |
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Molecular Formula |
C13H9BrCl2O2S |
Molecular Weight |
380.1 |
Purity |
95 |
Origin of Product |
United States |
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